4-Pentylphenol

描述

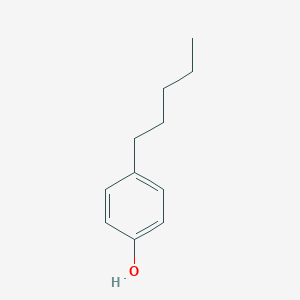

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-pentylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-2-3-4-5-10-6-8-11(12)9-7-10/h6-9,12H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPSUQQXTRRSBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044164 | |

| Record name | 4-Pentylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14938-35-3 | |

| Record name | 4-Pentylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14938-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pentylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014938353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pentylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-pentylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PENTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40069Q368Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Pentylphenol from Phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for 4-pentylphenol, a valuable intermediate in various chemical industries, starting from the readily available precursor, phenol. The synthesis is a robust two-step process involving a Friedel-Crafts acylation followed by a Clemmensen reduction. This document outlines the detailed experimental protocols, presents key quantitative data, and illustrates the reaction pathway and a general experimental workflow.

Synthesis Pathway Overview

The synthesis of this compound from phenol is efficiently achieved through a two-step reaction sequence. The first step involves the Friedel-Crafts acylation of phenol with valeryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride, to yield the intermediate, 4-hydroxyvalerophenone. The subsequent step is the Clemmensen reduction of the carbonyl group of 4-hydroxyvalerophenone using amalgamated zinc and hydrochloric acid to afford the final product, this compound.[1][2][3][4]

Experimental Protocols

Step 1: Friedel-Crafts Acylation of Phenol to 4-Hydroxyvalerophenone

This procedure details the acylation of phenol to form 4-hydroxyvalerophenone. The reaction utilizes a Lewis acid catalyst to promote the electrophilic aromatic substitution of the acyl group onto the phenol ring.[5]

Materials:

-

Phenol

-

Valeryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride in dichloromethane.

-

Cool the suspension in an ice bath.

-

Slowly add valeryl chloride to the cooled suspension with continuous stirring.

-

After the addition of valeryl chloride, slowly add a solution of phenol in dichloromethane via the dropping funnel.

-

Once the addition of phenol is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15-30 minutes.

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain crude 4-hydroxyvalerophenone.

-

The crude product can be further purified by column chromatography or recrystallization.

Step 2: Clemmensen Reduction of 4-Hydroxyvalerophenone to this compound

This procedure describes the reduction of the carbonyl group in 4-hydroxyvalerophenone to a methylene group, yielding this compound. The Clemmensen reduction is particularly effective for reducing aryl-alkyl ketones.[2][3]

Materials:

-

4-Hydroxyvalerophenone

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid (HCl)

-

Toluene (or another suitable solvent)

-

Water

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure for Preparation of Zinc Amalgam:

-

Activate zinc dust by stirring it with a dilute solution of hydrochloric acid for a few minutes.

-

Decant the acid and wash the zinc with deionized water until the washings are neutral.

-

Add a solution of mercuric chloride to the activated zinc and stir for a few minutes.

-

Decant the mercuric chloride solution and wash the resulting zinc amalgam with water, followed by ethanol and then ether.

Reduction Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, place the zinc amalgam, concentrated hydrochloric acid, and toluene.

-

Add the 4-hydroxyvalerophenone to the flask.

-

Heat the mixture to reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully decant the liquid from the remaining zinc amalgam.

-

Transfer the liquid to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

The product can be purified by vacuum distillation or column chromatography.

Quantitative Data

The following tables summarize the key physicochemical and spectroscopic data for the intermediate and the final product.

Table 1: Physicochemical Properties

| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 4-Hydroxyvalerophenone | C₁₁H₁₄O₂ | 178.23 | White solid | 62-65 | - |

| This compound | C₁₁H₁₆O | 164.24 | Colorless to pale yellow liquid or solid | 23-25 | 153-155 @ 20 mmHg |

Table 2: Spectroscopic Data for 4-Hydroxyvalerophenone

| Technique | Data |

| ¹H NMR | Data not available in the search results. |

| ¹³C NMR | Data not available in the search results. |

| IR (cm⁻¹) | Data not available in the search results. |

| Mass Spec (m/z) | Data not available in the search results. |

Table 3: Spectroscopic Data for this compound[6]

| Technique | Data |

| ¹H NMR | Specific peak assignments not available in search results. |

| ¹³C NMR | Specific peak assignments not available in search results. |

| IR (cm⁻¹) | Characteristic peaks for O-H and aromatic C-H stretches are expected. |

| Mass Spec (m/z) | Molecular Ion (M⁺): 164 |

Note on Yields: While the Friedel-Crafts acylation of phenols can proceed with high yields, often exceeding 90% under optimized conditions with strong acid catalysts, specific yield data for the synthesis of 4-hydroxyvalerophenone was not found in the provided search results.[6] Similarly, while the Clemmensen reduction is an effective method, a specific yield for the reduction of 4-hydroxyvalerophenone was not available. Researchers should optimize these reactions and determine the yields empirically.

Safety Considerations

-

Anhydrous Aluminum Chloride: Highly corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Valeryl Chloride: Corrosive and a lachrymator. Handle in a fume hood.

-

Concentrated Hydrochloric Acid: Highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate PPE.

-

Mercury Compounds (in Zinc Amalgam): Highly toxic. Handle with extreme care and dispose of waste according to institutional safety protocols.

-

Solvents: Dichloromethane and toluene are flammable and have associated health risks. Handle in a well-ventilated area.

This guide provides a foundational understanding of the synthesis of this compound from phenol. For successful and safe execution, it is imperative that researchers consult relevant safety data sheets (SDS) and adhere to all institutional laboratory safety guidelines.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 3. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. websites.umich.edu [websites.umich.edu]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-n-Pentylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-n-Pentylphenol (also known as p-n-amylphenol), a compound of interest in various industrial and research applications, including its use as an intermediate in the synthesis of liquid crystals and its potential as an antimicrobial agent.[1] This document is intended for researchers, scientists, and professionals in drug development who require detailed data and experimental context for this compound.

Core Physicochemical Data

The fundamental physicochemical properties of 4-n-Pentylphenol are summarized in the table below. These values are critical for understanding the compound's behavior in various chemical and biological systems, informing everything from reaction conditions to formulation and pharmacokinetic modeling.

| Property | Value | References |

| Molecular Formula | C₁₁H₁₆O | [2][3] |

| Molecular Weight | 164.24 g/mol | [3][4][5] |

| Appearance | Colorless to light yellow or pale brown liquid/solid | [1][2][3][6][7] |

| Melting Point | 23-25 °C | [1][2][3][8] |

| Boiling Point | 342 °C | [1][2][3][8] |

| Density | 0.960 g/mL at 20 °C | [1][2][3][4][8] |

| Water Solubility | 99.99 mg/L at 25 °C | [1][2][3] |

| pKa | 10.26 ± 0.13 (Predicted) | [1][2][3] |

| logP (Octanol-Water Partition Coefficient) | ~3.9 (Calculated for 4-tert-pentylphenol) | [4] |

| Refractive Index | n20/D 1.512 - 1.516 | [1][2][3][7][8] |

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following sections outline the protocols for measuring the key parameters of 4-n-Pentylphenol, based on established international guidelines and standard laboratory practices.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity. For 4-n-Pentylphenol, which has a melting point near room temperature, precise control of the heating rate is essential.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of finely powdered, solid 4-n-Pentylphenol is packed into a thin-walled capillary tube to a height of 1-2 mm.[6]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus with a heated metal block.[4][6]

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[4]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts are recorded. This range indicates the melting point. A sharp melting range (0.5-1.0 °C) is characteristic of a pure compound.[4]

Boiling Point Determination

The boiling point provides insight into the volatility of a substance and the strength of its intermolecular forces.

Methodology (Micro-Boiling Point Method):

-

Sample Preparation: A small volume (a few milliliters) of liquid 4-n-Pentylphenol is placed in a small test tube or fusion tube.[7][9]

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the liquid. The test tube is then attached to a thermometer and heated in a suitable apparatus like a Thiele tube.[7]

-

Heating: The sample is heated gently. As the liquid heats, trapped air will be expelled from the capillary tube.[10]

-

Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the inverted capillary. The heat source is then removed.

-

Measurement: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point. This is the temperature where the vapor pressure of the liquid equals the external atmospheric pressure.[7][10]

Water Solubility Determination

Water solubility is a critical parameter for drug development, affecting absorption and distribution, as well as for environmental risk assessment. The OECD 105 guideline provides standardized methods for this determination.[1][2][3][5]

Methodology (Flask Method - for solubilities > 10⁻² g/L):

-

Equilibration: An excess amount of 4-n-Pentylphenol is added to a known volume of deionized water in a flask. The mixture is agitated at a constant, controlled temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The saturated solution is allowed to stand to allow for the separation of undissolved solute. If necessary, centrifugation or filtration is used to obtain a clear aqueous phase.

-

Concentration Analysis: The concentration of 4-n-Pentylphenol in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Calculation: The water solubility is expressed as the mass of the solute per volume or mass of the solvent (e.g., mg/L).

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a molecule at a given pH, which influences its solubility, permeability, and receptor binding. For a phenol, the pKa represents the pH at which the hydroxyl group is 50% ionized.

Methodology (Potentiometric Titration - OECD Guideline 112):

-

Solution Preparation: A precise amount of 4-n-Pentylphenol is dissolved in a suitable solvent mixture (e.g., water-methanol) to ensure solubility of both the neutral and ionized forms.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve (pH versus volume of titrant added) is generated. The pKa is determined as the pH at the half-equivalence point, where half of the phenol has been neutralized to its phenoxide form.

Visualizations: Workflows and Pathways

To further elucidate the experimental and biological context of 4-n-Pentylphenol, the following diagrams, generated using the DOT language, illustrate key processes.

4-n-Pentylphenol, as an alkylphenol, is recognized as a potential endocrine-disrupting chemical (EDC).[5] EDCs can interfere with the body's hormonal systems. A primary mechanism of action for many alkylphenols is their ability to mimic natural estrogens and interact with estrogen receptors (ERs).

References

- 1. Phenol, 4-pentyl- [webbook.nist.gov]

- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 3. Evaluation of QSAR models for predicting the partition coefficient (log P) of chemicals under the REACH regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. 4-Pentylphenol | C11H16O | CID 26975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. insilico.eu [insilico.eu]

- 7. 4-n-Pentylphenol, 98% | Fisher Scientific [fishersci.ca]

- 8. nist.gov [nist.gov]

- 9. Quantitative structure-activity relationship model development for estimating the predicted No-effect concentration of petroleum hydrocarbon and derivatives in the ecological risk assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

An In-depth Technical Guide to 4-Pentylphenol (CAS: 14938-35-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, experimental protocols, and biological activities of 4-Pentylphenol (CAS number 14938-35-3). This alkylphenol is of significant interest due to its applications as an intermediate in the synthesis of liquid crystals and its classification as an endocrine-disrupting chemical (EDC).

Core Physicochemical and Spectroscopic Data

This compound is an organic compound characterized by a phenol ring substituted with a pentyl group at the para position.[1] Depending on purity and temperature, it can present as a colorless to pale yellow or light brown liquid or a solid.[1][2] It exhibits moderate solubility in organic solvents and has limited solubility in water.[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆O | [3] |

| Molecular Weight | 164.24 g/mol | [3] |

| Melting Point | 23-25 °C | [2][4] |

| Boiling Point | 342 °C at 760 mmHg; 103-107 °C at 1.4 Torr | [2][3] |

| Density | 0.960 g/mL at 20 °C | [2] |

| Refractive Index | n20/D 1.515 | [2][5] |

| pKa | 10.26 ± 0.13 (Predicted) | [2] |

| Flash Point | 133 °C | [2] |

| Water Solubility | 99.99 mg/L at 25 °C | [2] |

| Log P (Octanol/Water Partition Coefficient) | 4.06 | [6] |

Spectroscopic and Identification Data

This table provides key identifiers and links to spectral information for this compound.

| Identifier | Value | Source(s) |

| CAS Number | 14938-35-3 | [3] |

| InChI | InChI=1S/C11H16O/c1-2-3-4-5-10-6-8-11(12)9-7-10/h6-9,12H,2-5H2,1H3 | [3] |

| InChIKey | ZNPSUQQXTRRSBM-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CCCCCc1ccc(O)cc1 | [3] |

| ¹H NMR | Available | [7][8] |

| ¹³C NMR | Available | [7] |

| Mass Spectrum | Available | [7][8] |

| IR Spectrum | Available | [7][8] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from related palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. A general procedure is outlined below.

Reaction: Coupling of a pentyl-containing boronic acid with a protected 4-halophenol, followed by deprotection.

Materials:

-

4-Iodophenol (or 4-bromophenol)

-

Pentylboronic acid

-

Palladium on carbon (Pd/C, 10%)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Deionized water

-

Hydrochloric acid (HCl, 2M)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

To a round-bottom flask, add 4-iodophenol, potassium carbonate, and deionized water.

-

In a separate container, create a slurry of 10% Pd/C in deionized water and transfer it to the reaction flask.

-

Add pentylboronic acid to the reaction mixture.

-

Attach a reflux condenser and heat the mixture with vigorous stirring for a specified time, monitoring the reaction progress by a suitable technique (e.g., TLC or GC).

-

After completion, cool the reaction to room temperature and acidify with 2M HCl.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography or recrystallization.

Analytical Quantification in Environmental and Biological Matrices

Accurate quantification of this compound is often performed using isotope dilution mass spectrometry with a deuterated internal standard (this compound-d5).

1. Sample Preparation (Water Samples):

-

Spike a known volume of the water sample with a precise amount of this compound-d5 internal standard solution.

-

Acidify the sample to approximately pH 3 with formic acid.

-

Perform Solid-Phase Extraction (SPE) using a C18 cartridge:

-

Condition the cartridge with methanol, followed by acidified water.

-

Load the sample onto the cartridge.

-

Wash the cartridge to remove interfering compounds.

-

Elute this compound and the internal standard with a suitable organic solvent (e.g., dichloromethane or acetonitrile).

-

-

Concentrate the eluate under a gentle stream of nitrogen.

2. Derivatization for GC-MS Analysis:

-

To the concentrated eluate, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Heat the mixture (e.g., at 70°C for 30 minutes) to form trimethylsilyl (TMS) derivatives.

-

Cool the sample before analysis.

3. LC-MS/MS Analysis:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Injection Volume: 5-10 µL.

-

MS Detector: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for both this compound and its deuterated internal standard.

Biological Activity and Signaling Pathways

This compound is recognized as an endocrine-disrupting chemical (EDC) that can interfere with hormonal signaling pathways, primarily through its interaction with estrogen receptors.

Disruption of Estrogen Receptor Signaling

4-Alkylphenols, including this compound, can mimic the action of the natural estrogen, 17β-estradiol (E2), by binding to nuclear estrogen receptors (ERα and ERβ). This interaction can lead to the activation or inhibition of the transcription of estrogen-responsive genes, thereby disrupting normal cellular functions.

Non-Genomic Signaling via GPER

This compound can also exert its effects through non-genomic pathways by interacting with the G protein-coupled estrogen receptor (GPER), which is located in the cell membrane. This binding can rapidly activate intracellular signaling cascades.

Experimental Workflow for Quantification

The following diagram outlines a typical workflow for the quantitative analysis of this compound in a sample matrix.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Tetrahedron Letters (Elsevier BV) | 98725 Publications | 1632795 Citations | Top authors | Related journals [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Endocrine disrupting chemicals (bisphenol A, 4-nonylphenol, 4-tert-octylphenol) modulate expression of two distinct cytochrome P450 aromatase genes differently in gender types of the hermaphroditic fish Rivulus marmoratus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C11H16O | CID 26975 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Properties of 4-Pentylphenol Isomers

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the structural isomers of 4-pentylphenol, focusing on their physicochemical properties, synthesis, analytical methodologies, and biological activities. The isomers of this compound, a class of alkylphenols, are of significant interest due to their use as intermediates in the manufacturing of surfactants, antioxidants, and specialty chemicals, as well as their documented interactions with biological systems.[1][2] Of particular note is their activity as endocrine-disrupting chemicals, which necessitates a thorough understanding of their behavior for both industrial applications and toxicological assessment.[3]

Molecular Structure of this compound Isomers

The term "this compound" refers to a phenol ring substituted with a pentyl group at the para position. The structural diversity arises from the isomeric forms of the pentyl group. The primary isomers include the linear n-pentyl chain and various branched configurations.

References

An In-depth Technical Guide to the Solubility of 4-Pentylphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Solubility Profile of 4-Pentylphenol

This compound (CAS: 14938-35-3) is an organic compound whose solubility is dictated by its molecular structure: a polar phenolic hydroxyl group and a nonpolar pentyl alkyl chain.[1][2] This amphiphilic nature results in moderate solubility in many organic solvents.[3] Precise quantitative data is sparse; however, qualitative assessments from various sources are summarized below.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent | Reported Solubility | Citation(s) |

| Alcohols | Methanol | Slightly Soluble | [4] |

| Alcohol (General) | Soluble | [5] | |

| Halogenated | Chloroform | Slightly Soluble / Soluble | [4][5] |

| Ethers | Ether (General) | Soluble | [5] |

| Aromatics | Benzene | Soluble | [5] |

| Aqueous | Water | 99.99 mg/L (at 25 °C) | [4] |

Note: The term "soluble" is qualitative and indicates that the compound dissolves to a significant extent, but does not provide a quantitative value. "Slightly soluble" indicates a lower degree of solubility.

Factors Influencing Solubility

The solubility of a solid compound like this compound in a liquid solvent is a thermodynamic equilibrium process governed by several factors. A logical relationship between these factors is depicted below.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental for process design, purification, and formulation. The following sections detail two common and robust methods: the equilibrium shake-flask method and the gravimetric method.

Equilibrium Shake-Flask Method

The shake-flask method is a widely recognized technique for determining thermodynamic solubility.[6][7] It involves creating a saturated solution by agitating an excess of the solute in the solvent for a prolonged period until equilibrium is achieved. The concentration of the dissolved solute is then measured in the supernatant.

-

Preparation: Add an excess amount of solid this compound to a series of flasks or vials, each containing a precise volume of the desired organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the flasks and place them in a shaker bath set to a constant temperature. Agitate the mixtures for an extended period (e.g., 24 to 72 hours) to ensure that the dissolution process reaches equilibrium.[6]

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same constant temperature to let the undissolved solid settle. Separate the saturated solution (supernatant) from the excess solid. This is typically achieved by:

-

Filtration: Using a syringe filter (e.g., 0.45 µm PTFE) that is compatible with the solvent.

-

Centrifugation: Centrifuging the sample at high speed and carefully collecting the supernatant.[1]

-

-

Quantification: Accurately dilute a known volume of the clear filtrate with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as:

-

Calculation: Calculate the original solubility by accounting for the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mole fraction.

Gravimetric Method

The gravimetric method is a straightforward and classic technique for determining solubility that relies on precise mass measurements.[8][9] It is particularly useful when the solute is non-volatile and thermally stable.

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent as described in steps 1-3 of the shake-flask method.

-

Sample Collection: Pipette a precise volume (e.g., 10 mL) of the clear, filtered saturated solution into a pre-weighed, dry evaporating dish or beaker.[8]

-

Initial Weighing: Weigh the evaporating dish containing the filtrate to determine the total mass of the solution.

-

Solvent Evaporation: Carefully evaporate the solvent from the dish. This should be done under conditions that will not cause the solute to sublime or decompose. A rotary evaporator, a gentle stream of inert gas, or a drying oven set to a moderate temperature (below the solute's boiling/decomposition point) can be used.[3]

-

Drying to Constant Mass: Dry the dish containing the solid residue in an oven until a constant mass is achieved. This ensures all solvent has been removed. Cool the dish in a desiccator before each weighing to prevent absorption of atmospheric moisture.[3]

-

Final Weighing: Record the final constant mass of the dish with the dry solute residue.

-

Calculation:

-

Mass of Solute: Subtract the initial mass of the empty dish from the final mass of the dish with the residue.

-

Mass of Solvent: Subtract the mass of the solute from the total mass of the solution (determined in step 3).

-

Solubility: Express the solubility as the mass of solute per mass of solvent (e.g., g / 100 g solvent) or per volume of solvent.

-

Conclusion

While a comprehensive quantitative dataset for the solubility of this compound in organic solvents remains an area for further investigation, its general solubility profile can be inferred from its amphiphilic structure. For drug development and chemical process optimization, it is imperative to determine precise solubility values under specific conditions. The detailed shake-flask and gravimetric methods provided in this guide offer robust and reliable frameworks for researchers to generate this critical data, ensuring accuracy and reproducibility in their work.

References

- 1. This compound | C11H16O | CID 26975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenol, 4-pentyl- [webbook.nist.gov]

- 3. CAS 80-46-6: 4-tert-Pentylphenol | CymitQuimica [cymitquimica.com]

- 4. This compound CAS#: 14938-35-3 [m.chemicalbook.com]

- 5. 4-tert-Pentylphenol | C11H16O | CID 6643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 9. carnotcycle.wordpress.com [carnotcycle.wordpress.com]

Spectroscopic Profile of 4-Pentylphenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Pentylphenol (CAS No: 14938-35-3), a member of the alkylphenol class of organic compounds. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for its identification, characterization, and quantification in various research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the NMR, IR, and Mass Spectrometry analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.05 | d | 2H | Ar-H (ortho to -OH) |

| ~6.75 | d | 2H | Ar-H (meta to -OH) |

| ~4.85 | s | 1H | Ar-OH |

| ~2.50 | t | 2H | Ar-CH₂- |

| ~1.55 | m | 2H | Ar-CH₂-CH₂- |

| ~1.30 | m | 4H | -(CH₂)₂-CH₃ |

| ~0.88 | t | 3H | -CH₃ |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (ppm) | Assignment |

| ~153.7 | C-OH |

| ~135.9 | C-CH₂ (aromatic) |

| ~129.5 | CH (aromatic, meta to -OH) |

| ~115.1 | CH (aromatic, ortho to -OH) |

| ~35.0 | Ar-CH₂- |

| ~31.6 | Ar-CH₂-CH₂- |

| ~31.3 | -CH₂-CH₂-CH₃ |

| ~22.6 | -CH₂-CH₃ |

| ~14.1 | -CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~3020 | Medium | Aromatic C-H stretch |

| ~2955, ~2925, ~2855 | Strong | Aliphatic C-H stretch |

| ~1610, ~1515 | Strong | Aromatic C=C stretch |

| ~1465 | Medium | CH₂ bend |

| ~1230 | Strong | C-O stretch (phenol) |

| ~820 | Strong | para-disubstituted C-H bend (out-of-plane) |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 164 | Moderate | [M]⁺ (Molecular Ion) |

| 107 | High (Base Peak) | [M - C₄H₉]⁺ (Benzylic cleavage) |

| 77 | Low | [C₆H₅]⁺ |

Experimental Protocols

The data presented in this guide are representative of those obtained through standard spectroscopic techniques. The following protocols outline the general methodologies for acquiring such data.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 300 or 400 MHz for ¹H). For ¹H NMR, data is typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum and enhance the signal of carbon atoms.

Infrared (IR) Spectroscopy

The IR spectrum of this compound, which is a liquid at room temperature, is typically obtained using the neat liquid film technique.[1] A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates, and the spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectrum is usually scanned over the mid-infrared range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.[1] The sample, dissolved in a volatile solvent like dichloromethane or methanol, is injected into the GC, where it is vaporized and separated from the solvent. The this compound molecules then enter the ion source of the mass spectrometer, where they are bombarded with high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are then separated by their mass-to-charge ratio (m/z) and detected. The mass spectrum of unlabeled this compound displays a molecular ion at m/z 164 and a prominent fragment at m/z 107, which is a result of benzylic cleavage.[2]

Visualizations

Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway of this compound under electron ionization.

Caption: Primary fragmentation of this compound in Mass Spectrometry.

General Spectroscopic Analysis Workflow

This diagram outlines the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A generalized workflow for spectroscopic analysis.

References

A Technical Guide to High-Purity 4-Pentylphenol for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercially available high-purity 4-Pentylphenol (CAS No: 14938-35-3). This document outlines key quality attributes from various suppliers, details a representative analytical protocol for purity verification, and presents a logical workflow for the integration of this compound into research applications.

Introduction to this compound

This compound, a member of the alkylphenol family, is a valuable intermediate and building block in organic synthesis. Its applications in pharmaceutical and materials science research demand a thorough understanding of its purity and physical properties. The presence of impurities can significantly impact reaction kinetics, yield, and the biological activity of downstream compounds. Therefore, sourcing high-purity this compound and verifying its quality are critical first steps in any research endeavor.

Commercial Supplier Data for High-Purity this compound

Sourcing high-purity reagents is crucial for the reproducibility of experimental results. The following table summarizes the publicly available data for this compound from several prominent commercial suppliers. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for the most accurate and detailed information.

| Supplier | Product Number | Purity (Assay) | Physical Form | Density (at 20°C) | Melting Point | Boiling Point | Refractive Index (at 20°C) |

| Sigma-Aldrich | 77102 | ≥98.0% (GC)[1] | Solid[1] | 0.960 g/mL[1] | - | - | - |

| Thermo Scientific Chemicals | A11514 | ≥97.0% (GC) | Liquid | 0.96 g/mL | 24°C | 342°C | 1.5120-1.5160 |

| Ambeed | AMBH303C6074 | 98%[2] | Colorless or White to Slightly pale yellow Solid or Liquid[2] | - | - | - | - |

Note: This data is compiled from publicly available information and may vary. Always consult the supplier's specific documentation for the most current and accurate data.

Experimental Protocol: Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)

The most common method for determining the purity of this compound is Gas Chromatography with Flame Ionization Detection (GC-FID). The following is a representative protocol adapted from established methodologies for phenol analysis, such as EPA Method 8041A.[3] This protocol should be optimized and validated for specific laboratory conditions and instrumentation.

Objective: To determine the purity of a this compound sample by separating it from volatile impurities.

Instrumentation:

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

-

Capillary GC Column: A non-polar or medium-polarity column is typically suitable. An Equity-5, 30 m x 0.25 mm I.D., 0.25 µm film thickness, or equivalent is recommended.

Reagents:

-

High-purity solvent for sample dilution (e.g., Dichloromethane or Methanol, GC grade).

-

High-purity carrier gas (e.g., Helium or Hydrogen).

-

High-purity gases for FID (e.g., Hydrogen and Air).

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of the this compound sample.

-

Dissolve the sample in a suitable high-purity solvent to a final concentration of approximately 1 mg/mL.

-

-

GC-FID Conditions (Example):

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Detector Temperature: 300°C

-

-

Data Analysis:

-

The purity is calculated as the percentage of the peak area of this compound relative to the total peak area of all components in the chromatogram.

-

Purity (%) = (Peak Area of this compound / Total Peak Area of all components) x 100

-

Visualizing Experimental and Logical Workflows

To ensure the quality and proper integration of commercially supplied this compound into research, a systematic workflow is essential. The following diagrams illustrate a typical quality assessment workflow and a general workflow for its use in synthetic chemistry.

References

A Technical Guide to the Biological Activity of 4-Pentylphenol and Its Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Pentylphenol and its structural isomers, particularly 4-tert-pentylphenol, are alkylphenols with notable industrial applications and significant biological activities. This document provides a comprehensive technical overview of their effects, focusing on their role as endocrine-disrupting chemicals (EDCs). The primary mechanism of action involves interaction with nuclear hormone receptors, predominantly exhibiting weak estrogenic activity through agonism of the estrogen receptor (ER). This guide synthesizes quantitative data on their estrogenic, antiandrogenic, toxicological, and antimicrobial properties. Detailed experimental protocols for key in vitro and in vivo assays are provided, alongside visualizations of critical signaling pathways and analytical workflows to support further research and risk assessment.

Endocrine Disrupting Properties

The most extensively studied biological activity of this compound and its derivatives is their ability to interfere with the endocrine system. These compounds are recognized as endocrine-disrupting chemicals (EDCs), primarily through their interaction with steroid hormone receptors.

Estrogenic Activity

4-tert-Pentylphenol has been identified as an endocrine-disrupting chemical that acts as an estrogen receptor agonist in in vitro tests. This estrogen-like activity is a hallmark of many alkylphenols, though their potency is significantly lower than that of the endogenous hormone 17ß-estradiol. In a yeast-based assay expressing the human estrogen receptor, 4-tert-pentylphenol was found to be approximately 100,000-fold less potent than 17ß-oestradiol[1]. The mechanism involves the binding of the compound to estrogen receptors (ERα and ERβ), which triggers a conformational change, dissociation from heat shock proteins, receptor dimerization, and translocation to the nucleus, where it binds to Estrogen Response Elements (EREs) on DNA to modulate gene transcription.

References

The Environmental Odyssey of 4-Pentylphenol: A Technical Guide to its Fate and Degradation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the environmental fate and degradation of 4-Pentylphenol. As a member of the alkylphenol class of compounds, understanding its behavior in the environment is critical for accurate risk assessment and the development of environmentally sustainable practices. This document summarizes key quantitative data, details experimental protocols, and visualizes essential pathways to support research and development efforts.

Executive Summary

This compound is expected to undergo relatively rapid degradation in the environment, primarily through aerobic biodegradation. While specific experimental data for the n-pentyl isomer is limited in publicly available literature, read-across data from its close structural analog, 4-tert-pentylphenol, and other short-chain n-alkylphenols, provide a strong basis for assessing its environmental fate. It is not expected to be persistent, and its potential for bioaccumulation is considered low to moderate. Abiotic degradation processes such as hydrolysis are not significant, while atmospheric photodegradation is expected to be rapid.

Biodegradation

The primary route of environmental degradation for this compound is microbial biodegradation.

Aerobic Biodegradation in Water

Studies on 4-tert-pentylphenol indicate that it is readily biodegradable. An OECD 301B (CO₂ Evolution Test) study demonstrated 73% biodegradation over a 28-day period, meeting the criteria for ready biodegradability. Given the structural similarities, 4-n-pentylphenol is also expected to be readily biodegradable.

Table 1: Ready Biodegradability of 4-tert-Pentylphenol

| Test Guideline | Substance | Result | Conclusion |

| OECD 301B | 4-tert-Pentylphenol | 73% degradation in 28 days | Readily biodegradable |

Biodegradation in Soil and Sediment

Direct experimental data on the aerobic biodegradation half-life of 4-n-pentylphenol in soil and sediment is scarce. However, estimations for 4-tert-pentylphenol using the EUSES model suggest a half-life of 50 days in regional surface water and significantly longer half-lives of 900 and 9,000 days in aerated and bulk sediment, respectively. It is important to note that these are model estimations and may not fully represent real-world conditions.

Anaerobic biodegradation studies on other 4-n-alkylphenols in paddy soil have shown that degradation does occur, proceeding via oxidation of the alpha-carbon in the alkyl chain. This suggests that under anaerobic conditions, such as those found in some sediment layers, 4-n-pentylphenol could also be degraded.

Abiotic Degradation

Hydrolysis

Due to the absence of hydrolyzable functional groups, this compound is not expected to undergo hydrolysis under environmental conditions.

Photodegradation

In the atmosphere, this compound is expected to be degraded by reaction with photochemically-produced hydroxyl radicals. The estimated atmospheric half-life for 4-tert-pentylphenol is approximately 3.1 hours, indicating that this is a significant removal process in the air.

Table 2: Estimated Atmospheric Half-life of 4-tert-Pentylphenol

| Degradation Process | Rate Constant | Half-life |

| Reaction with OH radicals | 4.18 x 10⁻¹¹ cm³/molecule-sec | 9.2 hours (calculated using EUSES) |

Bioaccumulation

The potential for this compound to bioaccumulate in aquatic organisms is considered low to moderate. This assessment is primarily based on its octanol-water partition coefficient (log Kow).

Table 3: Bioaccumulation Potential of this compound and Related Compounds

| Substance | Log Kow | Measured BCF (species) | Bioaccumulation Potential |

| 4-tert-Pentylphenol | 3.9 | Not available | Moderate (inferred) |

| 4-tert-Butylphenol | 3.3 | 20-48 L/kg wwt (Carp) | Low |

Mobility and Environmental Distribution

Based on its physicochemical properties, this compound is expected to partition mainly to soil and sediment when released into the environment. Its moderate water solubility and log Kow suggest that it will have a tendency to adsorb to organic matter in these compartments.

Degradation Pathway

The microbial degradation of 4-alkylphenols is believed to be initiated by an ipso-hydroxylation mechanism. This involves the enzymatic hydroxylation of the phenolic ring at the carbon atom to which the alkyl group is attached. This initial step is a key process that facilitates the subsequent cleavage of the alkyl chain.

The following diagram illustrates the proposed aerobic degradation pathway for this compound, based on the known mechanisms for similar long-chain alkylphenols.

Methodological & Application

Application Notes and Protocols for 4-Pentylphenol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-pentylphenol as a versatile building block in the synthesis of liquid crystals and its potential implications in biological systems. Detailed experimental protocols for key transformations are provided, along with a summary of quantitative data and visualizations of synthetic and biological pathways.

Synthesis of Liquid Crystalline Materials

This compound serves as an excellent starting material for the synthesis of calamitic (rod-shaped) liquid crystals, such as the well-known 4'-pentyloxy-4-cyanobiphenyl. The synthetic strategy involves a three-step process:

-

Williamson Ether Synthesis: To introduce the flexible pentyloxy tail.

-

Suzuki-Miyaura Coupling: To construct the rigid biphenyl core.

-

Sandmeyer Reaction: To introduce the polar cyano head group.

A detailed workflow for this synthetic sequence is outlined below.

Caption: Synthetic pathway from this compound to 4'-pentyloxy-4-cyanobiphenyl.

Experimental Protocols

Step 1: Synthesis of 4-Pentyloxyphenol (Williamson Ether Synthesis)

This protocol is adapted from the synthesis of analogous alkoxy-phenols.

-

Materials:

-

This compound

-

1-Bromopentane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

-

Procedure:

-

To a stirred solution of this compound (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).

-

Add 1-bromopentane (1.2 equivalents) dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the potassium carbonate.

-

Remove the acetone from the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with 1 M NaOH solution, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain pure 4-pentyloxyphenol.

-

Step 2: Synthesis of 4'-Pentyloxy-4-cyanobiphenyl (Suzuki-Miyaura Coupling)

This step requires the prior synthesis of 4-pentyloxyphenylboronic acid from 4-pentyloxyphenol.

-

Materials:

-

4-Pentyloxyphenylboronic Acid

-

4-Bromobenzonitrile

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium Carbonate (Na₂CO₃)

-

Toluene, Ethanol, and Water

-

-

Procedure:

-

In a round-bottom flask, combine 4-pentyloxyphenylboronic acid (1.2 equivalents), 4-bromobenzonitrile (1 equivalent), and sodium carbonate (2 equivalents).

-

Add a catalytic amount of Pd(PPh₃)₄ (e.g., 3 mol%).

-

Add a 2:1:1 mixture of toluene, ethanol, and water.

-

Heat the mixture to reflux and stir vigorously for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and add water and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol or by column chromatography to yield 4'-pentyloxy-4-cyanobiphenyl.

-

Alternative Step 3: Introduction of the Cyano Group via Sandmeyer Reaction

This alternative route involves the synthesis of 4-pentyloxy-4'-aminobiphenyl followed by diazotization and cyanation.

-

Materials:

-

4-Pentyloxy-4'-aminobiphenyl

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl)

-

Copper(I) Cyanide (CuCN)

-

-

Procedure:

-

Diazotization: Dissolve 4-pentyloxy-4'-aminobiphenyl (1 equivalent) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in water. Add the cold diazonium salt solution to the CuCN solution in portions.

-

Warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Quantitative Data Summary

The following table summarizes typical yields for the key synthetic steps. Actual yields may vary depending on the reaction scale and specific conditions.

| Reaction Step | Starting Material | Product | Typical Yield (%) |

| Williamson Ether Synthesis | This compound | 4-Pentyloxyphenol | 80-90 |

| Suzuki-Miyaura Coupling | 4-Pentyloxyphenylboronic Acid & 4-Bromobenzonitrile | 4'-Pentyloxy-4-cyanobiphenyl | 75-85 |

| Sandmeyer Reaction | 4-Pentyloxy-4'-aminobiphenyl | 4'-Pentyloxy-4-cyanobiphenyl | 60-70 |

Biological Activity and Signaling Pathways

Alkylphenols, including this compound and its derivatives, are recognized as endocrine-disrupting chemicals (EDCs).[1][2] These compounds can mimic endogenous hormones, particularly estrogen, and thereby interfere with normal endocrine signaling pathways.[3][4]

Interaction with Estrogen Receptor Signaling

The primary mechanism of action for the estrogenic activity of this compound derivatives is their ability to bind to and activate estrogen receptors (ERα and ERβ).[2][5] This interaction can trigger a cascade of downstream cellular events that are normally regulated by estradiol.

Caption: Proposed mechanism of endocrine disruption by this compound derivatives via the estrogen receptor signaling pathway.

The binding of a this compound derivative to the estrogen receptor can lead to the dissociation of heat shock proteins, receptor dimerization, and translocation to the nucleus. Inside the nucleus, the activated receptor complex binds to estrogen response elements (EREs) on the DNA, initiating the transcription of estrogen-responsive genes. This can result in altered cellular processes such as proliferation and differentiation, potentially contributing to adverse health effects.[3]

Disclaimer: The information provided in these application notes is for research and informational purposes only. The experimental protocols are intended as a guide and may require optimization for specific laboratory conditions. All chemical syntheses should be performed by qualified individuals in a well-ventilated fume hood with appropriate personal protective equipment. The biological information provided is a summary of current research and should not be considered as medical advice.

References

- 1. Sandmeyer Reaction [organic-chemistry.org]

- 2. Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endocrine-Disrupting Chemicals: Associated Disorders and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: GC-MS Analysis of 4-Pentylphenol in Environmental Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentylphenol is an alkylphenol of significant environmental interest due to its widespread use in the manufacturing of surfactants, resins, and other industrial products. As a result of its production and use, this compound can be released into the environment, leading to the contamination of water, soil, and sediment. Due to its potential endocrine-disrupting properties and toxicity to aquatic organisms, the monitoring of this compound in various environmental matrices is crucial for assessing its environmental fate and potential risks to ecosystems and human health. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the sensitive and selective determination of this compound in complex environmental samples. This application note provides detailed protocols for the extraction, cleanup, and GC-MS analysis of this compound in water, soil, and sediment samples.

Data Presentation

The following tables summarize the quantitative data for the analysis of this compound and related alkylphenols in environmental samples.

Table 1: Method Detection Limits (MDL) and Limits of Quantification (LOQ)

| Analyte | Matrix | Extraction Method | GC-MS Mode | MDL | LOQ | Reference |

| 4-Alkylphenols | Aquatic Samples | Solid Phase Extraction (SPE) | SIM | 0.01-0.08 ng/L | - | [1] |

| 4-n-Nonylphenol | Domestic Wastewater | Binary Solvent Microextraction (BSME) | - | 0.6 ng/g | 2.0 ng/g | [2] |

| 4-n-Nonylphenol | Water | Solid Phase Microextraction (SPME) | - | 0.01 µg/L | 0.15 µg/L | [3] |

| Endocrine Disruptors | Natural Water | Solid Phase Extraction (SPE) | - | 24.7-37.0 ng/mL | - | [4] |

Table 2: Recovery Rates of Alkylphenols in Environmental Samples

| Analyte | Matrix | Extraction Method | Spiked Concentration | Recovery (%) | Reference |

| Phenolic Compounds | Spiked Soil | QuEChERS | - | 67-114% | [5] |

| Endocrine Disruptors | Spiked Water Samples | Solid Phase Extraction (SPE) | - | 71.8-111.0% | [4] |

| 4-n-Nonylphenol | Wastewater and Detergent | Binary Solvent Microextraction (BSME) | - | 91-109% | [2] |

| PAHs | Spiked Sediment | Ultrasonic Extraction | 100 µg/kg | 68-108% | [6] |

Note: Specific recovery data for this compound was not explicitly found. The data for similar phenolic compounds and extraction methods are provided for guidance.

Table 3: Concentrations of Alkylphenols Detected in Environmental Samples

| Analyte | Matrix | Location | Concentration Range | Reference |

| Nonylphenol | Surface Water | San Francisco Bay, CA, USA | <2-73 ng/L | [7] |

| Nonylphenol | Sediment | San Francisco Bay, CA, USA | 22-86 ng/g dw | [7] |

| 4-n-Nonylphenol | Recreational Water | Mexico | up to 12.61 µg/L | [3] |

| 4-n-Nonylphenol | Wastewater Discharges | Mexico | up to 12.2 µg/L | [3] |

| 4-n-Nonylphenol | Drinking Water | Mexico | up to 6.08 µg/L | [3] |

| Endocrine Disruptors | Apatlaco River, Mexico | Wastewater | 4-NP: up to 85.5 ng/mL | [4] |

Note: "dw" refers to dry weight. The concentrations of this compound in various environmental matrices are not widely reported. The data for the more commonly studied 4-nonylphenol are presented as an indication of potential environmental levels of alkylphenols.

Experimental Protocols

Sample Collection and Preservation

-

Water Samples: Collect water samples in 1-liter amber glass bottles with Teflon-lined caps. To inhibit microbial degradation, acidify the samples to a pH < 2 with sulfuric acid immediately after collection. Store the samples at 4°C and extract within 7 days.

-

Soil and Sediment Samples: Collect soil and sediment samples using a stainless-steel grab or corer. Place the samples in wide-mouthed amber glass jars with Teflon-lined lids. Store the samples at -20°C until extraction.

Sample Preparation and Extraction

A deuterated internal standard, such as this compound-d5, should be added to all samples, blanks, and calibration standards before extraction to correct for matrix effects and variations in extraction efficiency.[8]

2.1 Water Samples: Solid-Phase Extraction (SPE)

-

Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.[9]

-

Sample Loading: Load the acidified water sample (e.g., 500 mL) onto the conditioned cartridge at a flow rate of 5-10 mL/min.[9]

-

Washing: After loading, wash the cartridge with 5 mL of deionized water to remove interfering substances.

-

Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.[9]

-

Elution: Elute the analytes from the cartridge with 10 mL of a suitable solvent such as dichloromethane or a 1:1 (v/v) mixture of acetone and hexane.[9]

-

Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

2.2 Soil and Sediment Samples: Pressurized Liquid Extraction (PLE) or Soxhlet Extraction

-

Pressurized Liquid Extraction (PLE):

-

Mix the homogenized soil/sediment sample (e.g., 10 g) with a drying agent like diatomaceous earth.

-

Place the mixture into a PLE cell.

-

Extract the sample with a suitable solvent (e.g., a mixture of acetone and hexane) at an elevated temperature and pressure (e.g., 100°C, 1500 psi).

-

Collect the extract and concentrate it to 1 mL.

-

-

Soxhlet Extraction:

-

Air-dry the soil/sediment sample and sieve it to remove large debris.

-

Place a known amount of the sample (e.g., 20 g) into a Soxhlet extraction thimble.

-

Extract the sample with a suitable solvent (e.g., dichloromethane) for 18-24 hours.[5]

-

Concentrate the extract to a final volume of 1 mL.

-

Derivatization

To improve the chromatographic properties and sensitivity of this compound for GC-MS analysis, a derivatization step is necessary. Silylation is a common derivatization technique.

-

To the 1 mL concentrated extract, add 50 µL of a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Cap the vial tightly and heat at 70°C for 30 minutes.[10]

-

Cool the sample to room temperature before GC-MS analysis.

GC-MS Analysis

4.1 Instrumental Conditions

The following are typical GC-MS parameters for the analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane (or equivalent) |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial temperature 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

| Transfer Line Temperature | 280°C |

| Ion Source Temperature | 230°C |

4.2 Selected Ion Monitoring (SIM)

For enhanced sensitivity and selectivity, SIM mode is recommended. The characteristic ions for the trimethylsilyl (TMS) derivative of this compound should be monitored. The molecular ion of unlabeled this compound is at m/z 164, and a major fragment is observed at m/z 107 due to benzylic cleavage.[8] The TMS derivative will have a different mass spectrum. For the deuterated internal standard (this compound-d5), the molecular ion is expected at m/z 169, with a corresponding major fragment at m/z 112.[8]

Mandatory Visualization

Caption: Experimental workflow for GC-MS analysis of this compound.

Caption: Proposed fragmentation pathway for this compound in GC-MS.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Validation of a method for the analysis of PAHs in bulk lake sediments using GC-MS. | Semantic Scholar [semanticscholar.org]

- 7. Method validation and reconnaissance of pharmaceuticals, personal care products, and alkylphenols in surface waters, sediments, and mussels in an urban estuary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Application Note: Quantification of 4-Pentylphenol in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-Pentylphenol in human plasma. The protocol utilizes a simple and efficient liquid-liquid extraction (LLE) procedure for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a deuterated internal standard (this compound-d5) ensures high accuracy and precision. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of this compound in biological matrices.

Introduction

This compound is an alkylphenol that has garnered scientific interest due to its potential as a biomarker of exposure and its classification as an endocrine-disrupting chemical.[1] Accurate and precise quantification of this compound in biological fluids is crucial for toxicological studies and for assessing human exposure. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for analyzing complex biological samples.[2] This method provides a detailed protocol for the extraction and quantification of this compound from human plasma, employing an isotope dilution strategy for optimal results.[3]

Experimental Protocols

Materials and Reagents

-

This compound analytical standard

-

This compound-d5 internal standard (IS)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Methyl tert-butyl ether (MTBE)

-

Human plasma (K2-EDTA)

-

Polypropylene microcentrifuge tubes (1.5 mL)

-

Nitrogen evaporator

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Thaw human plasma samples to room temperature.

-

To a 1.5 mL polypropylene tube, add 200 µL of plasma.

-

Spike with 20 µL of this compound-d5 internal standard solution (50 ng/mL in methanol).

-

Add 50 µL of 0.1 M acetate buffer (pH 5.0) to adjust the pH.

-

For the hydrolysis of potential glucuronide or sulfate conjugates, 10 µL of β-glucuronidase/sulfatase can be added, followed by incubation at 37°C for 2 hours.[3] This step is optional and depends on the specific requirements of the study.

-

Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[3]

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[3]

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[3]

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.[3] |

| Flow Rate | 0.3 mL/min[3] |

| Injection Volume | 5 µL[3] |

| Column Temperature | 40 °C |

Mass Spectrometry Conditions:

| Parameter | Value |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Negative Ion Mode[3] |

| Acquisition Mode | Multiple Reaction Monitoring (MRM)[3] |

| Ion Source Temp. | 230 °C[1] |

| Interface Temp. | 280 °C[1] |

| Collision Gas | Argon[1] |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |

| This compound | 163.1 | 107.1 | 15 | Quantifier |

| This compound | 163.1 | 133.1 | 10 | Qualifier |

| This compound-d5 (IS) | 168.1 | 112.1 | 15 | Quantifier |

Note: Collision energies should be optimized for the specific instrument used. The precursor ion for this compound corresponds to the [M-H]⁻ ion.[4] The fragment at m/z 107 results from benzylic cleavage.[1] For the deuterated internal standard, the precursor ion is shifted by 5 Da.[1]

Data Presentation

Quantitative Data Summary

The following table summarizes the typical performance characteristics of this method. These values should be validated for the specific matrix and instrumentation used.

| Parameter | Typical Value |

| Linear Range | 1 - 1000 ng/mL |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Precision (RSD%) | < 15%[3] |

| Accuracy (% Recovery) | 85 - 115% |

| Extraction Recovery | > 85%[3] |

Visualizations

Experimental Workflow

Caption: Workflow for the quantification of this compound in plasma.

Signaling Pathway: Endocrine Disruption by this compound

Alkylphenols, including this compound, are known to act as xenoestrogens, primarily by interacting with estrogen receptors.[1][5] This can disrupt normal endocrine signaling pathways.

Caption: Estrogen receptor-mediated signaling pathway for this compound.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. Endocrine-Disrupting Potential of Bisphenol A, Bisphenol A Dimethacrylate, 4-n-Nonylphenol, and 4-n-Octylphenol in Vitro: New Data and a Brief Review - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 4-Pentylphenol-d5 as an Internal Standard in Mass Spectrometry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of 4-Pentylphenol-d5 as an internal standard in mass spectrometry-based quantitative analysis. The use of stable isotope-labeled internal standards is a cornerstone of accurate and precise quantification in complex matrices. This compound-d5, a deuterated analog of this compound, serves as an ideal internal standard for isotope dilution mass spectrometry (IDMS), a technique widely regarded as the gold standard for quantitative analysis.[1][2]

Introduction to Isotope Dilution Mass Spectrometry (IDMS)

The core principle of IDMS lies in the addition of a known quantity of an isotopically labeled version of the analyte to the sample at the very beginning of the analytical workflow.[3] This "internal standard" is chemically identical to the analyte of interest, in this case, this compound, but is distinguishable by its mass due to the incorporation of deuterium atoms.[3] Consequently, this compound-d5 and this compound exhibit nearly identical behavior during all stages of sample preparation, including extraction, and chromatography.[1][4] Any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard.[4] By measuring the ratio of the signal from the native analyte to the isotopically labeled internal standard, accurate quantification can be achieved, effectively compensating for matrix effects and variations in recovery.[3][5]

Physicochemical Properties